4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 4-ethylphenyl group at position 4, and a p-tolyl (4-methylphenyl) group at position 3. This compound is synthesized via cyclization reactions involving hydrazinecarbothioamide intermediates, followed by functionalization of the triazole ring. Characterization typically employs spectroscopic techniques such as IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and elemental analysis .
Properties
Molecular Formula |
C17H17N3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3S/c1-3-13-6-10-15(11-7-13)20-16(18-19-17(20)21)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,19,21) |
InChI Key |
DAIJXMYIGXHXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with Isothiocyanates
A widely employed method for synthesizing 1,2,4-triazole-3-thiols involves the reaction of hydrazide derivatives with aryl isothiocyanates. For example, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (a structural analog) was synthesized by refluxing (E)-2-(3,4-dimethoxyphenyl)acrylohydrazide with p-tolyl isothiocyanate in ethanol, followed by alkaline cyclization with 2N NaOH.
Adaptation for Target Compound :
-
Hydrazide Precursor : Start with (E)-2-(4-ethylphenyl)acrylohydrazide.
-
Isothiocyanate Selection : Use p-tolyl isothiocyanate to introduce the p-tolyl group.
-
Cyclization : Reflux in ethanol with subsequent NaOH treatment to form the triazole-thiol ring.
Critical Parameters :
Stepwise Synthesis of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Synthesis of (E)-2-(4-Ethylphenyl)acrylohydrazide
The hydrazide precursor is prepared via a two-step process:
-
Esterification : React 4-ethylcinnamic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate.
-
Purification : Recrystallize from ethanol to yield the hydrazide.
Representative Reaction :
Condensation with p-Tolyl Isothiocyanate
The hydrazide reacts with p-tolyl isothiocyanate in ethanol under reflux:
-
Molar Ratio : 1.5 equivalents of hydrazide to 1 equivalent of isothiocyanate.
-
Conditions : Reflux for 1 hour, followed by NaOH-mediated cyclization.
Mechanistic Insight :
-
The isothiocyanate attacks the hydrazide’s carbonyl carbon, forming a thiosemicarbazide intermediate.
-
Alkaline conditions promote cyclization via intramolecular nucleophilic attack, yielding the triazole-thiol.
Alternative Pathways: Schiff Base Formation and Cyclization
Schiff Base Intermediate Synthesis
Bis-triazole-thiols have been synthesized via Schiff base intermediates. For instance, 5,5'-(thiobis(methylene))bis(4-(arylideneamino)-4H-1,2,4-triazole-3-thiols) were prepared by condensing bis(4-amino-4H-1,2,4-triazole-3-thiol) with aromatic aldehydes.
Application to Target Compound :
-
Aldehyde Selection : Use 4-ethylbenzaldehyde and p-tolualdehyde.
-
Condensation : Reflux with glacial acetic acid to form Schiff bases.
-
Cyclization : Treat with α-bromoketones or carbon disulfide to form the triazole-thiol.
Example Reaction :
Optimization and Characterization
Reaction Optimization Table
Spectroscopic Validation
Challenges and Recommendations
-
Purification : Recrystallization from DMF/water mixtures improves purity but requires careful temperature control.
-
Byproducts : Unreacted hydrazide or Schiff bases may necessitate column chromatography.
-
Scalability : Ethanol-based methods are preferable for large-scale synthesis due to lower toxicity .
Chemical Reactions Analysis
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the triazole ring are replaced by other functional groups. Common reagents for these reactions include halogens (chlorine, bromine) and alkylating agents.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is in antimicrobial therapy. Research indicates that compounds in the triazole family exhibit potent activity against various bacterial and fungal strains.
- Case Study : A study demonstrated that derivatives of triazole compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was assessed using agar diffusion methods, where several derivatives exhibited significant inhibition zones compared to control groups .
Antifungal Properties
The compound's structure suggests potential antifungal properties due to the presence of sulfur and nitrogen atoms, which are known to enhance biological activity.
- Research Findings : In vitro studies have shown that triazole derivatives can inhibit the growth of pathogenic fungi such as Candida spp., making them candidates for antifungal drug development .
Enzyme Inhibition
Another notable application is in enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Insights from Studies : Compounds similar to 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their ability to inhibit acetylcholinesterase. The results indicate a potential for these compounds to enhance cholinergic transmission in the brain .
Comparative Efficacy Table
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the ethylphenyl and tolyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazole-3-thiol Derivatives
Key Observations :
Key Observations :
- Cyclization Efficiency : Yields for triazole-3-thiol derivatives typically range between 68% and 81%, depending on substituent compatibility and reaction conditions .
- Schiff Base Formation : Aldehyde condensation reactions (e.g., ) are high-yielding and versatile for introducing aromatic or heteroaromatic moieties.
Key Observations :
- Antiviral Potential: Hydrazinyl and cyclopentenylamino substituents (e.g., ) enhance interactions with viral helicases, suggesting the target compound’s ethyl/p-tolyl groups may be optimized for similar applications.
- Anticancer Activity : S-Alkylated derivatives (e.g., ) demonstrate that thiol group functionalization is critical for targeting apoptotic pathways.
Reactivity and Derivative Formation
The thiol group at position 3 enables diverse derivatization:
Biological Activity
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS No. 478258-64-9) is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antimicrobial, antifungal, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is . The compound features a triazole ring substituted with ethyl and p-tolyl groups, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study on various triazole derivatives demonstrated that compounds with similar structures showed effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 31.25 μg/mL . The structure-activity relationship (SAR) suggests that modifications at the sulfur atom can enhance or alter biological efficacy without significantly affecting antimicrobial potency.
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds similar to 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol were tested against melanoma and breast cancer cell lines. Results indicated a marked cytotoxic effect on melanoma cells with selectivity towards cancerous cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration in metastatic models.
Antioxidant Properties
Triazole derivatives have also been evaluated for their antioxidant capabilities. A comparative study using DPPH and ABTS assays revealed that certain triazole compounds exhibit strong radical scavenging activities comparable to standard antioxidants like ascorbic acid . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.
Summary of Biological Activities
The following table summarizes the key biological activities associated with 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol based on available research:
| Biological Activity | Effectiveness | Tested Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | MIC: 31.25 μg/mL | E. coli, S. aureus, P. aeruginosa |
| Anticancer | Cytotoxic | Melanoma (IGR39), Breast Cancer (MDA-MB-231) |
| Antioxidant | Comparable to ascorbic acid | DPPH and ABTS assays |
Case Studies
- Antimicrobial Efficacy : A study synthesized various S-substituted derivatives of triazoles and assessed their antimicrobial activity. The most potent derivatives exhibited MIC values in the range of 31.25 - 62.5 μg/mL against multiple pathogens .
- Cytotoxicity Assessment : Another investigation focused on triazole derivatives' effects on cancer cells using the MTT assay. The results indicated significant cytotoxicity against melanoma cells, suggesting potential for further development in cancer therapeutics .
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or cyclization of precursor hydrazinecarbothioamides. For example, analogs are prepared by reacting substituted phenylhydrazines with isonicotinoyl chlorides in basic media (e.g., NaOH/ethanol) to form intermediate thioamides, followed by cyclization under reflux . Optimization involves pH control (basic conditions for cyclization) and solvent selection (ethanol or DMF for solubility). Post-synthetic modifications, such as S-alkylation or Mannich base formation, require careful temperature modulation (60–80°C) and stoichiometric ratios (1:1.2 for alkyl halides) to minimize side products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
- FT-IR : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Elemental Analysis : Confirms C, H, N, S composition (±0.3% error tolerance) .
Advanced: How can computational methods like DFT aid in structural analysis?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Molecular geometry : Bond lengths/angles (e.g., S-C bond ~1.68 Å) to compare with X-ray data .
- Vibrational frequencies : Matches experimental IR peaks (e.g., thione C=S stretch at ~1250 cm⁻¹) .
- NMR chemical shifts : Predicts δ values for ¹H/¹³C nuclei using gauge-independent atomic orbital (GIAO) methods, with deviations <0.5 ppm .
- Conformational analysis : Torsional angle scans (e.g., -180° to +180°) assess flexibility and stability .
Advanced: How can molecular docking predict bioactivity, and what parameters are critical?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like 5-lipoxygenase (5-LOX) or bacterial enzymes:
- Protein Preparation : Remove water, add polar hydrogens, and define binding pockets (Grid Box: 60×60×60 ų) .
- Ligand Preparation : Optimize 3D structure (UFF force field) and assign partial charges (Gasteiger-Marsili) .
- Scoring : Focus on binding energy (ΔG ≤ -7.0 kcal/mol) and hydrogen bond interactions (e.g., triazole N with Arg429) .
Advanced: How to address contradictions between experimental and computational spectral data?
- Calibration : Use reference compounds (e.g., thiophene derivatives) to validate DFT parameters .
- Solvent Effects : Include PCM models in DFT to simulate solvent shifts in NMR/IR .
- Error Analysis : Compare RMSD values (e.g., <10 cm⁻¹ for IR; <0.3 ppm for NMR) and adjust basis sets or functionals (e.g., switch B3LYP to M06-2X) .
Advanced: What strategies enhance bioactivity in S-alkyl derivatives?
- Functional Group Addition : Introduce acetohydrazide moieties (e.g., 2-[(triazolyl)thio]acetohydrazide) to improve hydrogen bonding .
- Steric Optimization : Use bulky alkyl groups (e.g., benzyl) to enhance hydrophobic interactions with enzyme pockets .
- ADME Screening : Prioritize derivatives with LogP ≤3.5 and topological polar surface area (TPSA) ≤90 Ų for oral bioavailability .
Advanced: How to evaluate pharmacological potential, such as antimicrobial activity?
- In Vitro Assays : Use microdilution (MIC ≤32 µg/mL against S. aureus) and time-kill curves .
- Target Validation : Test inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ≤10 µM) .
- Synergy Studies : Combine with fluconazole (Fractional Inhibitory Concentration Index ≤0.5) to assess combinatorial effects .
Advanced: How to assess ADME properties using in silico methods?
- SwissADME : Predict absorption (Caco-2 permeability >0.9), metabolism (CYP3A4 substrate likelihood), and excretion (renal clearance ~1.2 mL/min/kg) .
- pkCSM : Estimate blood-brain barrier penetration (BBBP: <0.1) and hERG inhibition risk (IC₅₀ >10 µM) .
- ProTox-II : Screen for hepatotoxicity (probability <30%) and mutagenicity (AMES test negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
